molecular formula C10H11ClO5S B1462748 Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate CAS No. 56077-79-3

Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate

Cat. No. B1462748
CAS RN: 56077-79-3
M. Wt: 278.71 g/mol
InChI Key: IFEXOLHQPSGXKP-UHFFFAOYSA-N
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Description

“Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate” is a chemical compound with the CAS Number: 56077-79-3 . It has a molecular weight of 278.71 . The IUPAC name for this compound is methyl 3- [4- (chlorosulfonyl)phenoxy]propanoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate” is 1S/C10H11ClO5S/c1-15-10 (12)6-7-16-8-2-4-9 (5-3-8)17 (11,13)14/h2-5H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate” has a molecular weight of 278.71 .

Scientific Research Applications

Herbicide Efficacy and Selectivity

Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate and related compounds have been extensively studied for their herbicidal properties. For instance, Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is recognized for its selective herbicidal activity, particularly for wild oat control in wheat. Its mode of action involves inhibiting auxin-stimulated elongation in target plants, acting as a potent auxin antagonist. Interestingly, its herbicidal effect appears to derive from both the parent compound and its metabolite, each with distinct biological activities and modes of action (Shimabukuro et al., 1978).

Environmental Behavior and Detection

Understanding the environmental fate and detection of compounds like Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate is crucial for assessing their ecological impact. A sensitive method was developed for detecting similar phenoxy herbicides in water, highlighting the importance of accurate environmental monitoring. This method, which utilizes phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, demonstrates the complexities involved in tracing such compounds in aquatic environments and underscores the necessity for sophisticated analytical techniques to ensure environmental safety (Nuhu et al., 2012).

Photodegradation and Environmental Degradation

The photodegradation of herbicides, including those structurally related to Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate, is a significant area of research. Studies have shown that organic compounds like phenol and 2-propanol can significantly decrease the direct photolysis quantum yield of similar compounds under UVB irradiation. This finding is essential for understanding the environmental degradation pathways of such herbicides and their potential persistence or breakdown in natural water bodies, impacting the direct photolysis and possibly enhancing the role of indirect photolysis mechanisms (Vione et al., 2010).

Interaction with Soil Components

The interaction of phenoxy acid herbicides with soil components is another critical area of investigation. Research on the sorption behavior of 2,4-D and related phenoxy herbicides to various soil components indicates that soil organic matter and iron oxides are significant sorbents. This knowledge is vital for predicting the mobility, bioavailability, and potential environmental impact of these herbicides in agricultural settings, providing insights into the factors influencing their efficacy and environmental fate (Werner et al., 2012).

Safety And Hazards

For safety information and potential hazards associated with “Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

methyl 3-(4-chlorosulfonylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-10(12)6-7-16-8-2-4-9(5-3-8)17(11,13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEXOLHQPSGXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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